molecular formula C6H6OS B051414 3-Methyl-2-thiophenecarboxaldehyde CAS No. 5834-16-2

3-Methyl-2-thiophenecarboxaldehyde

Cat. No. B051414
CAS RN: 5834-16-2
M. Wt: 126.18 g/mol
InChI Key: BSQKBHXYEKVKMN-UHFFFAOYSA-N
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Description

3-Methyl-2-thiophenecarboxaldehyde (3M2TCA) is a heterocyclic aldehyde that has been studied extensively in both in vivo and in vitro experiments. It is a compound of the thiophene family and is of great interest due to its potential applications in the field of biochemistry and physiology. 3M2TCA has been found to possess a wide range of pharmacological activities and has been used in a variety of laboratory experiments.

Scientific Research Applications

  • Aldol Reactions of Methylene in Heteroaromatic Compounds : 3-Methyl-2-thiophenecarboxaldehyde undergoes intermolecular aldol reactions, acting as an active methylene in the presence of potassium cyanide. This process is significant in organic synthesis (Lee, Gong, & Lee, 1995).

  • Biological Activities and Electronic Analysis : This compound and its derivatives exhibit a wide range of biological activities. A combined experimental and theoretical analysis reveals insights into the electronic factors involved in its biological actions (Avcı, Tamer, Başoğlu, & Atalay, 2018).

  • Carbonic Anhydrase Inhibitory Activity : Derivatives of 3-thiophenecarboxaldehyde have been shown to inhibit carbonic anhydrase II in vitro. This inhibition is significant for understanding various biochemical and pharmacological processes (Holmes et al., 1994).

  • Photochemical Degradation of Crude Oil Components : In the context of understanding the fate of crude oil components after an oil spill, the degradation of 3-methylated benzothiophenes, which are structurally similar to this compound, has been studied. The findings contribute to environmental science and pollution management (Andersson & Bobinger, 1996).

  • Hydrogenation of Unsaturated Aldehydes and Ketones : Research has explored the hydrogenation reactions of α, β-unsaturated aldehydes and ketones using thiophene-modified catalysts. Such studies provide insights into reaction mechanisms and catalysis (Hutchings, King, Okoye, Padley, & Rochester, 1994).

  • Molecular Structure and Interactions : Studies on the molecular structures, conformational stabilities, and rotational barriers of thiophenecarboxaldehydes, including 3-thiophenecarboxaldehyde, contribute to a deeper understanding of their chemical properties and potential applications in various fields (Umar, Tijani, & Abdalla, 2016).

  • Synthesis of Aliphatic Alcohols from Thiophene Derivatives : Research into the synthesis of aliphatic alcohols from thiophene derivatives, including this compound, has implications for organic synthesis and industrial applications (Gol'dfarb & Konstantinov, 1956).

Mechanism of Action

3-Methyl-2-thiophenecarboxaldehyde has been used to investigate the versatile bioconversion capacity of baker’s yeast for the generation of thiols from cysteine-aldehyde conjugates .

Safety and Hazards

3-Methyl-2-thiophenecarboxaldehyde is considered hazardous. It is a combustible liquid and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place, kept away from heat/sparks/open flames/hot surfaces, and handled with protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-methylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6OS/c1-5-2-3-8-6(5)4-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQKBHXYEKVKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207070
Record name 3-Methylthiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5834-16-2
Record name 3-Methyl-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5834-16-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-2-thiophenecarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005834162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylthiophene-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylthiophene-2-carbaldehyde
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Record name 3-METHYL-2-THIOPHENECARBOXALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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